molecular formula C17H17ClN4OS2 B12030552 N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 562805-11-2

N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12030552
CAS No.: 562805-11-2
M. Wt: 392.9 g/mol
InChI Key: WDMIEUFENWHBFS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:

  • A 5-chloro-2-methylphenyl group attached to the acetamide nitrogen.
  • A 1,2,4-triazole core substituted with an ethyl group at position 4 and a thiophen-2-yl group at position 3.
  • A sulfanyl bridge linking the triazole to the acetamide moiety.

Properties

CAS No.

562805-11-2

Molecular Formula

C17H17ClN4OS2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17ClN4OS2/c1-3-22-16(14-5-4-8-24-14)20-21-17(22)25-10-15(23)19-13-9-12(18)7-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,19,23)

InChI Key

WDMIEUFENWHBFS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate acylating agents under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

    Final Assembly: The final compound is assembled by reacting the intermediate with 5-chloro-2-methylaniline under appropriate conditions, typically involving heating and the use of a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene rings exhibit antimicrobial properties. N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising results against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Cancer Research
The compound's ability to modulate receptor signaling pathways makes it a candidate for cancer research. The presence of the triazole ring is particularly noteworthy as it may enhance binding affinity to receptors involved in cancer progression. Preliminary studies suggest that it can inhibit certain enzymes critical to tumor growth, warranting further investigation into its use as an anticancer agent .

Agricultural Applications

Fungicidal Properties
The structural characteristics of this compound may confer fungicidal properties. Compounds with similar triazole structures have been utilized in agriculture to combat fungal diseases in crops. Therefore, this compound could be explored for developing novel fungicides that are effective against resistant fungal strains .

Biochemical Research

Enzyme Inhibition Studies
The compound has been identified as an inhibitor of specific enzymes involved in inflammatory processes. This inhibition can be critical for understanding the biochemical pathways related to inflammation and may provide insights into developing anti-inflammatory drugs . The mechanism of action likely involves competitive inhibition or allosteric modulation of enzyme activity.

Structure–Activity Relationship Studies

Comparative Analysis
this compound serves as an excellent model for structure–activity relationship (SAR) studies. By modifying different components of the molecule (e.g., changing the thiophene to other heterocycles), researchers can explore how these changes affect biological activity and selectivity towards specific targets .

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique AspectsPotential Applications
This compoundContains thiophene ringEnhanced biological activityAntimicrobial, anticancer
N-(5-chloro-pyridin-3-yloxy)-N-(4-methylphenyl)-methanaminePyridine ringDifferent pharmacological profilePotential enzyme inhibitors
1-(3-chloro-benzoyl)-N-(pyridinyl)-methanamineBenzoyl groupVaries in enzyme inhibition characteristicsDiverse therapeutic applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole and thiophene rings may facilitate binding to active sites, while the chlorinated aromatic ring could enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Structural Features Biological Activity Key Differences
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yloxy)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethoxyphenyl and pyridinyloxy substituents Enhanced biological activity due to chloro and ethoxy groups Ethoxy group increases lipophilicity; pyridinyloxy may alter binding specificity .
2-{[4-bromo-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide Bromine substituent on triazole, fluorophenyl group Unspecified (likely altered electronic properties) Bromine’s larger atomic radius and lower electronegativity vs. chlorine may reduce binding affinity .
N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-methoxyphenyl group Antifungal, anticancer Methoxy group at position 4 introduces steric hindrance, potentially reducing membrane permeability .

Heterocycle Modifications

Compound Name Structural Features Biological Activity Key Differences
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan-2-yl substituent Unspecified Furan’s lower aromaticity vs. thiophene reduces π-π stacking interactions, possibly weakening target binding .
5-(Thiophen-2-yloxy)-N-(pyridin-3-yloxy)triazole Thiophen-2-yloxy group Antifungal Oxygen linkage (vs. direct thiophene attachment) reduces electron density, altering reactivity .

Core Scaffold Variations

Compound Name Structural Features Biological Activity Key Differences
5-(4-Methoxyphenyl)-1H-tetrazole Tetrazole core Antimicrobial Tetrazole’s higher acidity may enhance solubility but reduce membrane penetration vs. triazole .
N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide Spirocyclic core Unspecified Spiro structure imposes conformational rigidity, potentially improving target selectivity .

Functional Group Comparisons

Compound Name Structural Features Biological Activity Key Differences
2-((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide Pyridinyl and isopropylphenyl groups Orco agonist activity Pyridinyl’s basicity and isopropyl’s bulkiness may favor receptor agonism over enzyme inhibition .
N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyrrole substituent Antibacterial, antiviral Pyrrole’s aromaticity and hydrogen-bonding capacity may enhance DNA/protein interactions .

Research Implications

  • Structure-Activity Relationships (SAR) : Substitutions at the phenyl ring (e.g., chloro, methoxy) and triazole heterocycle (e.g., thiophene, pyridine) critically modulate bioactivity.
  • Therapeutic Potential: The compound’s unique profile suggests promise in antimicrobial or anticancer applications, warranting further in vivo studies .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with a complex molecular structure that includes a chloro-substituted aromatic ring, a thiophene moiety, and a triazole ring. Its chemical formula is C17H17ClN4OS2, with a molecular weight of approximately 392.9 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The unique arrangement of functional groups in this compound enhances its interactions with biological targets. The presence of the triazole and thiophene rings is particularly significant as these structures are known to improve binding affinity to various receptors and enzymes involved in critical biological processes such as inflammation and cancer progression .

Research indicates that this compound exhibits notable biological activity primarily through the inhibition of certain enzymes and modulation of receptor signaling pathways. The triazole ring is recognized for its role in antifungal and antibacterial properties, while the thiophene moiety may contribute to anti-inflammatory effects . The chlorinated aromatic ring enhances the compound's stability and bioavailability, further supporting its therapeutic potential .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Enzyme Inhibition Effective against various enzymes linked to disease processes. In vitro studies have demonstrated significant inhibitory effects on urease with an IC50 value lower than standard inhibitors .
Antimicrobial Properties Exhibits potential antimicrobial activity due to the presence of the triazole ring, which is structurally similar to known antifungal agents .
Anti-inflammatory Effects Modulates inflammatory pathways, potentially useful in treating inflammatory diseases .
Anticancer Activity Shows promise in inhibiting cancer cell proliferation; specific studies are needed to elucidate the mechanisms involved .

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to this compound. For instance:

  • Urease Inhibition Study : A derivative exhibited exceptional urease inhibitory activity with an IC50 value of 0.0019 ± 0.0011 µM, significantly outperforming standard thiourea (IC50 = 4.7455 ± 0.0545 µM) .
  • Anticancer Activity Assessment : Research on related triazole derivatives indicated varying degrees of cytotoxicity against cancer cell lines. For example, some derivatives showed IC50 values ranging from 6.2 μM to 27.3 μM against colon carcinoma and breast cancer cell lines .
  • Molecular Docking Studies : In silico analyses have suggested strong binding affinities of this compound to target proteins involved in cancer and inflammation pathways, indicating its potential as a lead candidate for drug development .

Q & A

Q. Table 1: Synthesis Method Comparison

MethodSolventBaseTimeYieldReference
Conventional RefluxEthanolNaOAc30 min85%
Ultrasound-AssistedDCMNaH90 min83%

Advanced: How can reaction conditions be optimized to address yield inconsistencies?

Methodological Answer:
Yield discrepancies arise from variables such as:

  • Base selection : NaH (stronger base) enhances deprotonation of triazole-thiols compared to NaOAc, improving coupling efficiency .
  • Solvent polarity : Ethanol favors precipitation, while DCM improves solubility for ultrasound-assisted reactions .
  • Heating method : Ultrasound reduces reaction time (30–90 min vs. 10–30 hours for conventional stirring) by enhancing mass transfer .
    Systematic optimization should follow DOE (Design of Experiments) principles, varying these parameters iteratively.

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3268 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 7.03–7.55 ppm), methyl groups (δ 2.66 ppm for CH₃-4′′), and the S-CH₂ moiety (δ 4.02 ppm) are diagnostic .
  • 13C NMR : Key signals include carbonyl (δ 166.12 ppm) and triazole/thiophene carbons (δ 128–157 ppm) .

Advanced: How can computational modeling guide derivatization strategies?

Methodological Answer:

  • HOMO-LUMO Analysis : Predicts sites for electrophilic/nucleophilic attack. For example, a small HOMO-LUMO gap (~4 eV) suggests high reactivity at the triazole-thiol moiety .
  • Molecular Electrostatic Potential (MESP) : Identifies electron-deficient regions (e.g., chloroacetamide sulfur) for targeted functionalization .
    DFT studies on analogous compounds (e.g., N-chlorophenyl acetamides) demonstrate these methods’ utility in rational design .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Conflicting bioactivity data may stem from:

  • Impurity profiles : Recrystallization from ethanol-DMF (3:1) vs. ethanol alone affects purity (>95% required for reliable assays) .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or microbial strains influence IC₅₀ values.
  • Structural analogs : Substitutions at the thiophene or triazole rings alter activity (e.g., 4-fluorophenyl enhances antimicrobial potency in related compounds) .
    Standardized protocols (e.g., CLSI guidelines) and purity verification (HPLC) are critical for reproducibility.

Basic: What are the recommended purification techniques?

Methodological Answer:

  • Recrystallization : Use ethanol-dioxane (1:2) to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfanyl acetamide derivatives from byproducts .
  • TLC Monitoring : Hexane:ethyl acetate (1:1) with UV detection ensures reaction completion .

Advanced: What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

  • Temperature Control : Reflux at 80°C minimizes thiol oxidation to disulfides .
  • Inert Atmosphere : Nitrogen purging prevents undesired radical reactions at the thiophene ring .
  • Stoichiometric Precision : Equimolar ratios of thiol and chloroacetamide prevent dimerization (e.g., 0.02 mol each in DCM) .

Basic: How is the compound’s stability assessed under storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Degradation onset >150°C indicates thermal stability .
  • Hygroscopicity Testing : Storage under argon with desiccants (silica gel) prevents hydrolysis of the acetamide bond .
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended .

Advanced: Can this compound serve as a precursor for metal complexes?

Methodological Answer:
The sulfanyl and triazole groups act as bidentate ligands. For example:

  • Palladium Complexation : React with Pd(OAc)₂ in DMF (60°C, 12 h) to form stable complexes for catalytic studies .
  • Coordination Modes : IR shifts (νC=O from 1700 to 1680 cm⁻¹) confirm metal binding .

Advanced: What in silico tools predict pharmacokinetic properties?

Methodological Answer:

  • SwissADME : Predicts moderate bioavailability (TPSA: 95 Ų, LogP: 3.2) and CYP450 inhibition risk .
  • Molecular Docking : AutoDock Vina models interactions with COX-2 (binding affinity: −8.2 kcal/mol) for anti-inflammatory potential .

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